molecular formula C21H18N2O4 B5301053 N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide

Cat. No. B5301053
M. Wt: 362.4 g/mol
InChI Key: UGHSPKDCESIZJY-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide, also known as MNPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the diphenylacetamide family of compounds, which are known for their diverse pharmacological properties. In

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been evaluated for its potential as a lead compound for the development of novel drugs with analgesic and anti-inflammatory properties. In pharmacology, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity. In neuroscience, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been studied for its potential as a tool for the study of the mechanisms underlying pain and anxiety.

Mechanism of Action

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide is believed to act as a modulator of GABA receptors, which are involved in the regulation of neuronal activity. Specifically, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide enhances the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has analgesic and anti-inflammatory effects, which may be mediated by its ability to modulate GABA receptors. Additionally, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a highly purified compound that can be synthesized in large quantities using a well-established synthesis method. Additionally, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has a well-characterized mechanism of action and has been extensively studied for its potential applications in scientific research.
However, there are also limitations to the use of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide in lab experiments. One limitation is that N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established. Additionally, N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide. One direction is the development of novel N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide derivatives with improved pharmacological properties. Another direction is the study of the safety and efficacy of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide in humans, which could lead to the development of novel drugs for the treatment of pain, anxiety, and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide, which could lead to the development of novel treatments for these conditions.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide can be synthesized using a two-step process. The first step involves the reaction of 4-methoxy-2-nitroaniline with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with diphenylacetyl chloride in the presence of a base such as triethylamine to yield N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide. This synthesis method has been extensively studied and optimized, and yields a high purity product suitable for scientific research.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-17-12-13-18(19(14-17)23(25)26)22-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHSPKDCESIZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxy-2-nitrophenyl)-2,2-diphenylacetamide

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